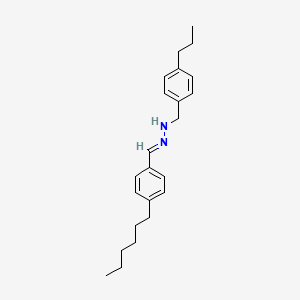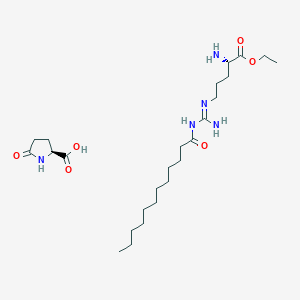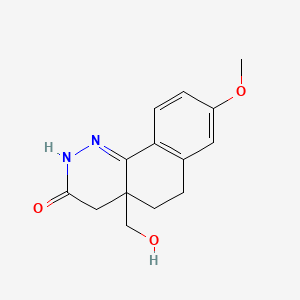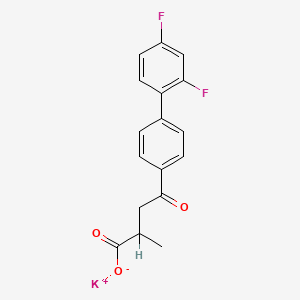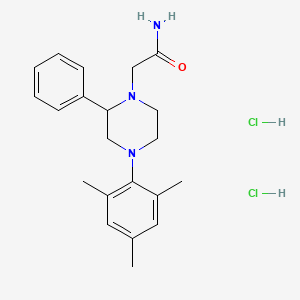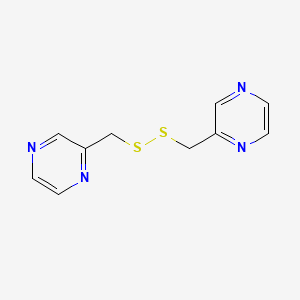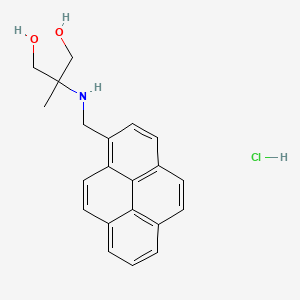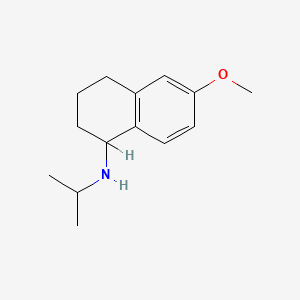
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is a synthetic organic compound It belongs to the class of naphthalenamines, which are derivatives of naphthalene with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Methoxylation: Introduction of a methoxy group at the 6th position.
Amination: Introduction of the amine group at the 1st position.
Reduction: Reduction of the naphthalene ring to a tetrahydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar steps but optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine: Lacks the N-(1-methylethyl) group.
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks both the methoxy and N-(1-methylethyl) groups.
6-Methoxy-1-naphthalenamine: Not reduced to the tetrahydro form.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is unique due to the combination of its tetrahydro structure, methoxy group, and N-(1-methylethyl) substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
52373-10-1 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
6-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-14-6-4-5-11-9-12(16-3)7-8-13(11)14/h7-10,14-15H,4-6H2,1-3H3 |
InChI-Schlüssel |
ATYUFSPQFXDVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCCC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


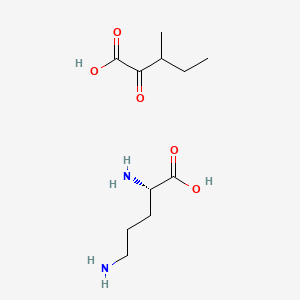

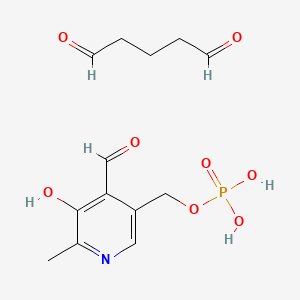
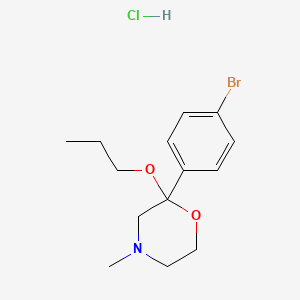
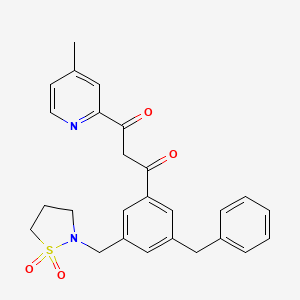
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
